molecular formula C22H29NO5 B13403412 (2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester

(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester

Cat. No.: B13403412
M. Wt: 387.5 g/mol
InChI Key: OVWJYOBMBWWFHX-GANVUTFMSA-N
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Description

(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is notable for its intricate structure, which includes multiple functional groups such as oxazolidinone and heptenoic acid ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester typically involves multiple steps, including the formation of intermediate compounds. One common method involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product with high purity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester involves its interaction with specific molecular targets. The oxazolidinone moiety is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential antimicrobial agent . Additionally, the compound’s structure allows it to interact with various enzymes and receptors, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester stands out due to its complex structure and multiple functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C22H29NO5

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl (E,2S,6S)-7-[(4R)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-2,4,6-trimethyl-7-oxohept-4-enoate

InChI

InChI=1S/C22H29NO5/c1-5-27-21(25)17(4)12-15(2)11-16(3)20(24)23-19(14-28-22(23)26)13-18-9-7-6-8-10-18/h6-11,16-17,19H,5,12-14H2,1-4H3/b15-11+/t16-,17-,19+/m0/s1

InChI Key

OVWJYOBMBWWFHX-GANVUTFMSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C)C/C(=C/[C@H](C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2)/C

Canonical SMILES

CCOC(=O)C(C)CC(=CC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2)C

Origin of Product

United States

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